phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate
Description
Properties
IUPAC Name |
phenyl N-(2-imidazol-1-ylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c20-16(21-13-6-2-1-3-7-13)18-14-8-4-5-9-15(14)19-11-10-17-12-19/h1-12H,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXJWSJGZSEYJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC=CC=C2N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate typically involves the reaction of phenyl isocyanate with 2-(1H-imidazol-1-yl)aniline. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can target the carbamate group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl or imidazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate has demonstrated significant antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various fungi and bacteria, making them potential candidates for developing new antimicrobial agents. For instance, compounds derived from imidazole have shown effectiveness against pathogens such as Candida albicans and Staphylococcus aureus .
Enzyme Inhibition
The compound's ability to interact with specific enzymes suggests potential therapeutic applications. The imidazole ring can coordinate with metal ions in active sites of enzymes, leading to inhibition of their activity. This mechanism has been explored for designing inhibitors targeting proteases involved in diseases such as COVID-19 .
Anticancer Properties
Recent studies have indicated that similar carbamate derivatives may possess anticancer properties by modulating cellular pathways involved in cancer progression. The structural features of this compound could be optimized to enhance its efficacy against various cancer cell lines.
Agrochemicals
The compound's biological activity extends to agricultural applications, where it can be utilized as a pesticide or herbicide. Its structural characteristics allow for the development of formulations that can effectively target specific pests or weeds while minimizing environmental impact. Research into similar imidazole-based compounds has shown promising results in controlling agricultural pests .
Materials Science
In materials science, this compound can be explored for its potential use in synthesizing novel polymers or coatings with antimicrobial properties. The incorporation of imidazole derivatives into polymer matrices could lead to materials that exhibit enhanced durability and resistance to microbial colonization.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular pathways, modulating biological processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Carbamate Derivatives
The following table summarizes key structural differences between phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate and related compounds identified in the evidence:
Key Comparative Observations
Electronic and Steric Effects
- The imidazole ring in the target compound may facilitate hydrogen bonding or metal coordination, unlike the dimethyl/hydroxyamino groups in or the non-aromatic tetrahydropyran in .
- Fluorinated substituents in enhance lipophilicity and metabolic stability compared to the non-fluorinated target compound.
Biological Activity
Phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the synthesis, mechanisms of action, and biological evaluations of this compound, supported by relevant data tables and case studies.
The synthesis of this compound involves the reaction of phenyl isocyanate with 2-(1H-imidazol-1-yl)aniline. The resulting compound features a carbamate linkage, which is significant for its biological activity.
The biological activity of this compound is attributed to its ability to interact with various biomolecular targets. The compound may modulate enzyme activity, influence cellular signaling pathways, and exhibit antimicrobial properties. Specifically, it has been noted for its potential to inhibit enzymes involved in cell proliferation, making it a candidate for anticancer applications.
Anticancer Activity
Research indicates that compounds similar to this compound can exhibit significant anticancer properties. For instance, studies have shown that imidazole derivatives can induce apoptosis in cancer cells by enhancing caspase activity and causing morphological changes indicative of cell death .
Case Study:
In a study involving breast cancer MDA-MB-231 cells, compounds with similar structural features demonstrated enhanced apoptosis at concentrations as low as 1 µM, confirming their potential as anticancer agents .
Antifungal Activity
This compound has also shown promising antifungal activity. A related series of compounds were evaluated against Candida species and exhibited minimal inhibitory concentrations (MICs) significantly lower than those of standard antifungal agents like fluconazole .
Data Table: Antifungal Activity Comparison
| Compound | MIC (µg/mL) against C. albicans | MIC (µg/mL) against non-albicans |
|---|---|---|
| Fluconazole | 8 – 16 | 16 – 32 |
| This compound | < 2 | < 2 |
Pharmacological Applications
The pharmacological implications of this compound extend beyond anticancer and antifungal activities. Its structural characteristics suggest potential applications in treating various diseases, including bacterial infections and viral diseases.
Antimicrobial Properties
Imidazole derivatives have been recognized for their broad-spectrum antimicrobial activities. Research highlights their efficacy against both Gram-positive and Gram-negative bacteria, with some compounds demonstrating superior activity compared to traditional antibiotics .
Case Study:
A study reported that certain imidazole derivatives exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus, indicating their potential role in combating antibiotic resistance .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of carbamate derivatives often involves coupling phenyl isocyanates with imidazole-containing amines. For analogs, microwave-assisted synthesis (e.g., 80–120°C in DMF with K₂CO₃ as a base) reduces reaction time while improving yield . Solvent selection (e.g., THF or 1,4-dioxane) and catalyst optimization (e.g., triethylamine or pyridine) are critical for minimizing side products. Reaction progress should be monitored via TLC or HPLC, with purification using column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How can researchers validate the structural purity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Confirm the presence of imidazole protons (δ 7.2–8.5 ppm) and carbamate carbonyl (δ 155–160 ppm) .
- LC-MS : Verify molecular weight (e.g., [M+H]+ peaks) and detect impurities .
- Elemental Analysis : Match experimental C/H/N/O percentages with theoretical values (e.g., ±0.3% deviation) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Although specific GHS classifications are unavailable for this compound, assume toxicity based on structural analogs (e.g., carbamates). Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/contact. Store at –20°C in airtight containers. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer : Use SHELXTL or SHELXL for structure refinement. Grow single crystals via slow evaporation (e.g., in ethanol/water). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using the Olex2 interface. Key parameters:
- R-factor : Aim for <5% to validate accuracy.
- Torsion angles : Analyze imidazole-phenyl dihedral angles to confirm planarity or distortion .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of imidazole-carbamate derivatives?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., –Cl, –CF₃) or donating (–OCH₃) groups at the phenyl or imidazole rings. Compare bioactivity using assays like EGFR inhibition (IC₅₀ values) .
- Molecular Docking : Perform in silico docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., cytochrome P450). Validate with MD simulations (NAMD/GROMACS) to assess stability .
Q. How can researchers address contradictions in biological activity data across studies on imidazole-carbamates?
- Methodological Answer :
- Assay Standardization : Use positive controls (e.g., cisplatin for cytotoxicity) and normalize data to cell viability (MTT assay).
- Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial IC₅₀ values) and apply statistical tests (ANOVA, t-tests) to identify outliers .
- Batch Effects : Check solvent/DMSO concentrations, which may artificially suppress activity at >1% v/v .
Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. For example, imidazole derivatives often show moderate logP (2.5–3.5) and high hepatic clearance .
- Toxicity Profiling : Run ProTox-II to predict hepatotoxicity and mutagenicity. Carbamates may exhibit moderate toxicity due to potential esterase hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
